molecular formula C13H11FO2 B6373156 3-Fluoro-5-(3-methoxyphenyl)phenol CAS No. 1261959-65-2

3-Fluoro-5-(3-methoxyphenyl)phenol

Cat. No.: B6373156
CAS No.: 1261959-65-2
M. Wt: 218.22 g/mol
InChI Key: YTMZUQBTNVBOQV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-methoxyphenyl)phenol is a fluorinated phenolic compound featuring a fluorine atom at the 3-position and a 3-methoxyphenyl substituent at the 5-position of the phenol ring. These analogues are often intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their electron-withdrawing (e.g., fluorine) and electron-donating (e.g., methoxy) substituents, which modulate reactivity and physicochemical properties .

Properties

IUPAC Name

3-fluoro-5-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMZUQBTNVBOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684155
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-65-2
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-methoxyphenyl)phenol typically involves a multi-step process. One common method includes the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in the presence of a base such as potassium carbonate in N-methyl-2-pyrrolidone (NMP). This is followed by demethylation using boron tribromide in dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-methoxyphenyl)phenol can undergo various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Electrophilic Aromatic Substitution: The phenol ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted phenols.

    Electrophilic Aromatic Substitution: Nitro, sulfo, or halogenated phenols.

    Oxidation: Quinones.

    Reduction: Cyclohexanols.

Scientific Research Applications

3-Fluoro-5-(3-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methoxyphenyl)phenol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity to its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below highlights key structural and molecular differences between 3-Fluoro-5-(3-methoxyphenyl)phenol and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Applications/Notes
3-Fluoro-5-(3-methoxyphenyl)phenol C₁₃H₁₁FO₂ 218.23* 3-Fluoro, 5-(3-methoxyphenyl) Not provided Hypothesized as intermediate in drug synthesis
3-Fluoro-5-(trifluoromethyl)phenol C₇H₄F₄O 180.1 3-Fluoro, 5-(trifluoromethyl) 172333-87-8 High electronegativity; used in agrochemicals
3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol C₁₂H₁₅FO₂S 242.314 3-Fluoro, 5-(methylsulfanyl-oxane) 139368-13-1 Potential sulfur-mediated reactivity
3-Fluoro-5-(thiophen-2-yl)phenol C₁₀H₇FOS 194.23 3-Fluoro, 5-(thiophene) Not provided Thiophene enhances π-π interactions
3-(3-Chloro-5-fluorophenyl)-5-methoxyphenol C₁₃H₁₀ClFO₂ 260.67 3-Chloro, 5-fluoro, 3-methoxy 1261948-59-7 Anti-inflammatory research candidate
3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol C₈H₆F₄O₂ 210.13 3-Fluoro, 5-(trifluoroethoxy) Not provided Enhanced lipophilicity for drug delivery

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing vs.
  • Steric Effects: The methylsulfanyl-oxane substituent in 3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol introduces steric bulk, which may hinder intermolecular interactions compared to planar aromatic substituents like thiophene .

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